molecular formula C21H16ClF2N3O3S B1574260 GNE-617 hydrochloride

GNE-617 hydrochloride

Cat. No.: B1574260
M. Wt: 463.88
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

GNE-617 hydrochloride is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) with IC50 value of 5nM. this compound is a potent inhibitor of NAMPT. It reduces the NAD levels in a > 95% reduction in both NAPRT1-deficient and NAPRT1-proficient cell lines and exerts EC50 values ranging from 0.54nM to 4.69nM. In the invitro ADME assessments, this compound shows the most optimal combination of in vitro metabolic stability, MDCK permeability and protein binding. Besides that, this compound has potent antiproliferation effects on various cell lines. The IC50 values of it in U251, HT1080, PC3, MiaPaCa2 and HCT116 cell lines are 1.8nM, 2.1nM, 2.7nM, 7.4nM and 2nM, respectively. Moreover, this compound also shows significant antitumor effects on U251 human glioblastoma tumor xenografts in mice and has no obvious effect on body weight loss.

Scientific Research Applications

1. Cancer Treatment Research

GNE-617 hydrochloride is being explored as a treatment for human cancers due to its role as a potent, selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This compound has shown efficacy in tumor growth inhibition in preclinical studies. Notably, a study demonstrated 57% tumor growth inhibition in Colo-205 CRC tumor xenograft mice at an oral dose of 15 mg/kg BID (Liederer et al., 2019).

2. Cellular Metabolism and Oncosis Blister Cell Death

Research has shown that GNE-617 can lead to rapid depletion of nicotinamide adenine dinucleotide (NAD) in cells, triggering a series of events leading to oncosis-Blister Cell Death (oncosis-BCD). This phenomenon was observed in various cancer cell lines, indicating a potential mechanism for the treatment of cancer through disruption of key metabolic processes (O'Brien et al., 2013).

3. Structural and Biochemical Analysis for Drug Design

Structural analysis of GNE-617 has been conducted to understand its binding mode and impact on the catalysis by human NAMPT. This research aids in the development of more effective cancer therapies by providing insights into how certain inhibitors can bind efficiently to target enzymes (Oh et al., 2014).

4. Correlation with Cellular Potency

The potency of GNE-617 in a cellular environment has been linked to its undergo of NAMPT-catalyzed phosphoribosylation. This property is often correlated with cellular potency, highlighting the importance of this process in drug efficacy (Oh et al., 2014).

Properties

Molecular Formula

C21H16ClF2N3O3S

Molecular Weight

463.88

SMILES

FC1=CC(F)=CC(S(C2=CC=C(C/N=C(O)/C3=CN4C=CN=C4C=C3)C=C2)(=O)=O)=C1.Cl

Purity

>= 98.00%

Synonyms

(Z)-N-(4-((3,5-difluorophenyl)sulfonyl)benzyl)imidazo[1,2-a]pyridine-6-carbimidic acid hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.